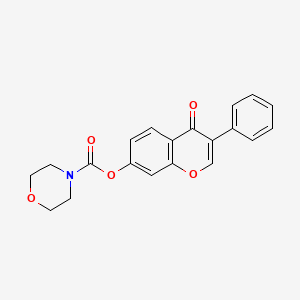

4-oxo-3-phenyl-4H-chromen-7-yl morpholine-4-carboxylate

Description

4-Oxo-3-phenyl-4H-chromen-7-yl morpholine-4-carboxylate is a chromene-based compound characterized by a phenyl group at position 3, a ketone at position 4, and a morpholine-4-carboxylate ester at position 7 of the chromene ring. The compound’s molecular formula is C20H15NO5 (calculated based on –11), with a molecular weight of approximately 349.34 g/mol .

Properties

IUPAC Name |

(4-oxo-3-phenylchromen-7-yl) morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO5/c22-19-16-7-6-15(26-20(23)21-8-10-24-11-9-21)12-18(16)25-13-17(19)14-4-2-1-3-5-14/h1-7,12-13H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNRKVNZXAHGRMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-3-phenyl-4H-chromen-7-yl morpholine-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the chromen backbone, which can be achieved through the Pechmann condensation reaction. This involves the reaction of phenol with β-keto esters in the presence of a strong acid catalyst.

Pechmann Condensation: Phenol reacts with ethyl acetoacetate in the presence of sulfuric acid to form 4-oxo-3-phenyl-4H-chromen-7-yl acetate.

Morpholine Substitution: The acetate group is then substituted with morpholine-4-carboxylate through a nucleophilic substitution reaction. This step typically requires a base such as sodium hydride (NaH) to deprotonate the morpholine, making it a stronger nucleophile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-oxo-3-phenyl-4H-chromen-7-yl morpholine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The chromen backbone can be oxidized to form quinone derivatives.

Reduction: The carbonyl group at the 4-position can be reduced to form hydroxy derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydroxy derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Biological Activities

1. Anticancer Properties

Research indicates that compounds similar to 4-oxo-3-phenyl-4H-chromen-7-yl morpholine-4-carboxylate may interact with DNA, potentially disrupting cellular functions and promoting apoptosis in cancer cells. For instance, studies have shown that chromone derivatives exhibit significant cytotoxicity against various cancer cell lines .

2. Anti-inflammatory Effects

The morpholine moiety in this compound is believed to inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. This property could be leveraged in developing treatments for conditions characterized by chronic inflammation .

3. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation as a potential treatment for infectious diseases .

Case Studies

| Study | Findings | Applications |

|---|---|---|

| Study on Anticancer Activity | Compound exhibited significant cytotoxicity against MDA-MB-231 breast cancer cells. | Potential development of anticancer drugs targeting specific pathways. |

| Anti-inflammatory Research | Demonstrated inhibition of pro-inflammatory cytokines in vitro. | Possible therapeutic applications in treating inflammatory diseases. |

| Antimicrobial Evaluation | Showed activity against various bacterial strains in preliminary tests. | Exploration as an alternative treatment for bacterial infections. |

Mechanism of Action

The mechanism of action of 4-oxo-3-phenyl-4H-chromen-7-yl morpholine-4-carboxylate involves its interaction with specific molecular targets. The chromen backbone can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the morpholine-4-carboxylate group can inhibit enzymes involved in inflammatory pathways, reducing inflammation.

Comparison with Similar Compounds

Substituent Variations on the Chromene Ring

The chromene core’s substitution pattern significantly influences physicochemical and biological properties. Key analogues include:

Key Observations :

Ester Group Modifications

The ester group at position 7 is critical for modulating bioactivity and physical properties:

Key Observations :

- Morpholine-4-carboxylate provides a balance between hydrophilicity and lipophilicity, making it suitable for drug delivery systems .

- Hydroxy-containing esters (e.g., 2-hydroxypropionate) introduce hydrogen-bonding sites, which could enhance binding to biological targets .

- Long alkyl chains (e.g., 6-hydroxyhexanoate) may improve compatibility with lipid membranes or liquid crystalline phases .

Comparison with Heterocyclic Analogues

Replacing the chromene core with other heterocycles alters functionality:

Key Observations :

- Indole derivatives exhibit higher melting points (e.g., 151–152°C) compared to chromene esters, suggesting stronger intermolecular forces .

Biological Activity

4-Oxo-3-phenyl-4H-chromen-7-yl morpholine-4-carboxylate is a synthetic organic compound belonging to the class of chromen derivatives. Its unique structure, featuring a chromen backbone with a morpholine carboxylate moiety, has garnered interest for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

Synthesis Methods

The synthesis typically involves multi-step organic reactions, including:

- Pechmann Condensation : Reaction of phenol with β-keto esters in the presence of a strong acid catalyst.

- Morpholine Substitution : Nucleophilic substitution of the acetate group with morpholine-4-carboxylate using sodium hydride (NaH) as a base.

Anticancer Properties

Research indicates that 4-oxo-3-phenyl-4H-chromen-7-yl morpholine-4-carboxylate exhibits significant cytotoxic effects against various cancer cell lines. Notably, studies have shown:

- Cytotoxicity Assays : The compound demonstrated IC50 values of 22.09 µg/mL against A549 (lung adenocarcinoma) and 6.40 µg/mL against MCF-7 (breast cancer) cell lines, indicating potent anticancer activity .

Anti-inflammatory Activity

The compound's morpholine moiety may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. In vivo studies have suggested that derivatives containing morpholine rings exhibit anti-inflammatory effects through modulation of cytokine production and enzyme inhibition .

Antimicrobial Activity

Preliminary studies suggest that 4-oxo-3-phenyl-4H-chromen-7-yl morpholine-4-carboxylate may possess antimicrobial properties, although specific data on its efficacy against various pathogens are still limited. The mechanism likely involves interaction with bacterial cell membranes or inhibition of essential microbial enzymes.

The biological activity is attributed to several mechanisms:

- DNA Intercalation : The chromen backbone can intercalate with DNA, disrupting cellular functions and promoting apoptosis in cancer cells.

- Enzyme Inhibition : The morpholine moiety may inhibit key enzymes involved in inflammatory and tumorigenic pathways.

- Radical Scavenging : The compound has shown potential antioxidant activity through DPPH radical scavenging assays, indicating its ability to neutralize free radicals .

Case Studies and Research Findings

A selection of studies highlights the biological activity of 4-oxo-3-phenyl-4H-chromen-7-yl morpholine-4-carboxylate:

- Cytotoxicity Study : A study evaluating various chromen derivatives found that those similar to 4-oxo-3-phenyl derivatives exhibited strong cytotoxicity against MCF-7 and A549 cell lines, supporting its potential as an anticancer agent .

- Molecular Docking Studies : Computational modeling has shown favorable binding interactions between the compound and target proteins involved in cancer progression and inflammation, validating its therapeutic potential .

- Antioxidant Activity : Various assays demonstrated that the compound exhibits significant antioxidant properties, which could contribute to its overall bioactivity by mitigating oxidative stress in cells .

Q & A

Q. What synthetic strategies are effective for preparing 4-oxo-3-phenyl-4H-chromen-7-yl morpholine-4-carboxylate?

Methodological Answer: The compound can be synthesized via a multi-step approach:

Core Chromene Formation : Start with a cyclocondensation reaction between substituted salicylaldehydes and active methylene compounds (e.g., malononitrile or ethyl acetoacetate) under acidic or basic conditions to form the 4H-chromen-4-one scaffold .

Morpholine Carboxylation : Introduce the morpholine-4-carboxylate group via esterification or coupling reactions. For example, react 7-hydroxy-4-oxo-3-phenyl-4H-chromene with morpholine-4-carbonyl chloride in anhydrous dichloromethane (DCM) using a base like triethylamine (TEA) to drive the reaction .

Purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 30–50% ethyl acetate) to isolate the product. Confirm purity via HPLC (>95%) and TLC monitoring .

Q. What spectroscopic techniques are critical for structural validation of this compound?

Methodological Answer:

- NMR Spectroscopy : Use and NMR to confirm substituent positions. For instance, the morpholine carbonyl carbon typically appears at ~165–170 ppm, while chromene protons show characteristic splitting patterns (e.g., aromatic protons at δ 6.8–8.2 ppm) .

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]) with <2 ppm error .

- IR Spectroscopy : Look for carbonyl stretches (~1700 cm for chromen-4-one and ester C=O) and morpholine ring vibrations (~1250 cm) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in molecular conformation?

Methodological Answer:

- Crystallization : Grow crystals via slow evaporation of a saturated solution in acetone/ethanol. Ensure crystal quality (e.g., block morphology, 0.2–0.3 mm size) .

- Data Collection : Use MoKα radiation (λ = 0.71073 Å) at 291 K. Collect data with a Bruker D8 VENTURE diffractometer, achieving a completeness >99% .

- Refinement : Employ SHELXL (via SHELXTL or WinGX) for structure solution. Refine anisotropic displacement parameters and validate hydrogen bonding (e.g., O–H···O interactions with d = 1.8–2.1 Å) .

- Validation : Check R-factors (e.g., < 0.06) and data-to-parameter ratios (>15:1) to ensure reliability .

Q. What computational methods aid in analyzing electronic properties and reactivity?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps). Compare with experimental UV-Vis spectra (e.g., λ ~300–350 nm for chromene absorption) .

- Molecular Docking : For biological studies, dock the compound into target proteins (e.g., cholinesterase for neuroactivity) using AutoDock Vina. Validate binding poses with MD simulations (e.g., 100 ns trajectories in GROMACS) .

Q. How can researchers address contradictions in biological activity data across studies?

Methodological Answer:

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls (e.g., doxorubicin for IC comparisons). Validate via dose-response curves (3–4 replicates) .

- Metabolite Profiling : Perform LC-MS/MS to identify active metabolites. For example, ester hydrolysis products may contribute to observed bioactivity .

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to resolve variability. Report p-values <0.05 as significant .

Methodological Challenges & Solutions

Q. How to optimize reaction conditions for low-yield intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.